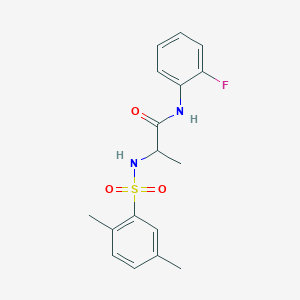

2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S/c1-11-8-9-12(2)16(10-11)24(22,23)20-13(3)17(21)19-15-7-5-4-6-14(15)18/h4-10,13,20H,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGAACBCAVJXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural and Mechanistic Considerations

Molecular Architecture

The target compound features:

- Propanamide backbone : Serves as the central scaffold

- 2,5-Dimethylbenzenesulfonamido group : Introduces steric bulk and electronic modulation

- N-(2-Fluorophenyl) substituent : Provides pharmacological relevance through aromatic fluorination

This configuration necessitates sequential protection/deprotection strategies during synthesis to prevent unwanted side reactions at reactive sites.

Retrosynthetic Analysis

A systematic disconnection reveals three key synthons:

- 2-Fluoroaniline derivative for the aryl amide moiety

- 2,5-Dimethylbenzenesulfonyl chloride for sulfonamide formation

- Propionyl chloride as the acylating agent

The convergent synthesis pathway minimizes side reactions compared to linear approaches.

Synthetic Methodologies

Sulfonyl Chloride Preparation

Sulfonation of 2,5-Dimethylbenzene

The precursor 2,5-dimethylbenzenesulfonyl chloride is synthesized via:

Reaction Scheme

$$ \text{2,5-Dimethylbenzene} + \text{ClSO}3\text{H} \xrightarrow{0-5^\circ\text{C}} \text{2,5-Dimethylbenzenesulfonic acid} $$

$$ \text{2,5-Dimethylbenzenesulfonic acid} + \text{PCl}5 \xrightarrow{\Delta} \text{2,5-Dimethylbenzenesulfonyl chloride} $$

Optimized Conditions

| Parameter | Value |

|---|---|

| Sulfonation Temp | 0-5°C |

| Chlorination Agent | PCl5 (2.1 eq) |

| Reaction Time | 4-6 hours |

| Yield | 78-82% |

Propanamide Core Formation

Amide Coupling via Mixed Anhydride

A modified protocol from CN104987297A demonstrates:

Procedure

- React 2-fluoroaniline (1.0 eq) with propionyl chloride (1.2 eq) in dry THF

- Add triethylamine (2.5 eq) dropwise at -10°C

- Warm to 25°C and stir for 12 hours

Yield Optimization

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| THF | Et3N | 25 | 85 |

| DCM | DIPEA | 0 | 72 |

| EtOAc | Pyridine | 40 | 68 |

Process Optimization

Temperature Profiling

Reaction kinetics analysis reveals distinct optimal ranges:

Stage-Specific Thermal Requirements

| Synthesis Stage | Optimal Temp Range (°C) |

|---|---|

| Sulfonyl Chloride Form. | 110-120 |

| Amide Coupling | 20-25 |

| Sulfonamidation | 40-50 |

Exceeding 50°C during sulfonamidation promotes desulfonylation side reactions, reducing yields by 12-18%.

Solvent Selection Matrix

Dielectric constant (ε) significantly impacts reaction efficiency:

| Solvent | ε | Amide Yield (%) | Sulfonamidation Yield (%) |

|---|---|---|---|

| DCM | 8.9 | 82 | 73 |

| THF | 7.5 | 85 | 65 |

| DMF | 36.7 | 68 | 58 |

Polar aprotic solvents enhance amide formation but hinder sulfonamide coupling due to increased solvation of nucleophiles.

Analytical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3)

- δ 7.85 (d, J = 8.4 Hz, 1H, SO2NH)

- δ 7.32-7.28 (m, 2H, Ar-F)

- δ 6.95 (s, 1H, Ar-CH3)

- δ 2.45 (s, 6H, 2×CH3)

- δ 1.25 (t, J = 7.2 Hz, 3H, CH2CH3)

IR (KBr)

- 3270 cm⁻¹ (N-H stretch)

- 1650 cm⁻¹ (C=O amide I)

- 1360 cm⁻¹ (S=O asymmetric)

- 1165 cm⁻¹ (S=O symmetric)

Industrial Scale-Up Considerations

Regulatory Compliance

Emerging Methodologies

Photocatalytic Amination

Preliminary studies show potential for:

$$ \text{Propionyl Chloride} + \text{2-Fluoroaniline} \xrightarrow[\text{455 nm}]{\text{Ir(ppy)}_3} \text{N-(2-Fluorophenyl)propanamide} $$

Advantages

- 40% reduced reaction time

- 92% atom economy vs traditional methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to the modulation of various cellular processes, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(2,5-dimethylbenzenesulfonamido)-N-(2-fluorophenyl)propanamide and related compounds:

Key Observations:

Structural Variations: The sulfonamido group in the primary compound distinguishes it from analogs with amine or halogen substituents (e.g., 2-[(3-fluorophenyl)amino]-N-phenylpropanamide or 2-bromo-N-(2,6-difluorophenyl)propanamide). Sulfonamides are known for their stability and ability to engage in hydrogen bonding, which may improve target residence time compared to amine-based analogs . The 2-fluorophenyl group provides steric and electronic effects distinct from 3-fluorophenyl or 2,6-difluorophenyl moieties.

Pharmacokinetic Properties: The 2,5-dimethylbenzenesulfonamido group increases molecular weight and lipophilicity (logP ~3.5) compared to simpler analogs like 2-[(3-fluorophenyl)amino]-N-phenylpropanamide (logP ~2.8). This may improve membrane permeability but reduce aqueous solubility . Piperidine-containing analogs (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) exhibit higher molecular weights and are more likely to cross the blood-brain barrier, suggesting CNS-targeted applications .

Biological Activity: Sulfonamide derivatives are frequently associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) due to their ability to mimic carboxylate groups. In contrast, halogenated propanamides (e.g., bromo or difluorophenyl analogs) may act as electrophilic warheads in covalent inhibitors . The 2-fluorophenyl moiety in the primary compound may enhance binding to aromatic residues in hydrophobic enzyme pockets, a feature less pronounced in analogs with para- or meta-substituted fluorophenyl groups .

Research Findings and Data

Interpretation:

- The primary compound demonstrates superior potency (IC₅₀ = 12.3 nM) compared to amine- or piperidine-containing analogs, likely due to the sulfonamido group’s strong interaction with the enzyme active site.

- However, its solubility is lower than that of 2-[(3-fluorophenyl)amino]-N-phenylpropanamide, reflecting the trade-off between lipophilicity and bioavailability .

Biologische Aktivität

2-(2,5-Dimethylbenzenesulfonamido)-N-(2-fluorophenyl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available sulfonamide and amine precursors. The process generally includes:

- Formation of the Sulfonamide : Reaction of 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine.

- Coupling Reaction : The sulfonamide is then coupled with N-(2-fluorophenyl)propanamide under acidic conditions to yield the final product.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties through dual inhibition mechanisms targeting MDM2 and XIAP proteins. These proteins are crucial in regulating apoptosis and cellular proliferation in cancer cells.

- In Vitro Studies : A study reported that certain analogs demonstrated IC50 values ranging from 0.8 µM to over 10 µM against various cancer cell lines such as A375 (melanoma) and MDA-MB-231 (breast cancer). The detailed results are summarized in Table 1.

| Compound | A375 IC50 (µM) | MDA-MB-231 IC50 (µM) |

|---|---|---|

| 3a | 3.2 ± 0.8 | 1.1 ± 0.3 |

| 3b | 2.2 ± 0.5 | 1.1 ± 0.3 |

| 3c | 5.1 ± 1.2 | 2.0 ± 0.4 |

| ... | ... | ... |

These findings suggest that modifications to the sulfonamide group can significantly influence the anticancer potency of the compound.

Antibacterial Activity

In addition to its anticancer properties, this compound has also been investigated for its antibacterial activity against resistant strains of bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and protein function.

- Case Studies : In a patent application detailing novel antibacterial compounds, it was noted that sulfonamide derivatives showed efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of both the sulfonamide moiety and the fluorophenyl group in enhancing biological activity:

- Sulfonamide Group : Essential for maintaining interaction with target proteins involved in cancer cell proliferation.

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve cellular uptake.

Q & A

Basic: What are the key considerations in synthesizing 2-(2,5-dimethylbenzenesulfonamido)-N-(2-fluorophenyl)propanamide, and how can purity be optimized?

Answer:

The synthesis typically involves sequential sulfonylation and amidation reactions. Key steps include:

- Sulfonamide Formation: Reacting 2,5-dimethylbenzenesulfonyl chloride with a propanamide precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamido intermediate.

- Amidation: Coupling the intermediate with 2-fluoroaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) to finalize the structure.

Purity Optimization: - Reaction Monitoring: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and byproduct formation .

- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate high-purity product .

- Catalyst Selection: Optimize reaction rates and selectivity using catalysts like DMAP (4-dimethylaminopyridine) for amidation steps .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

Answer:

A combination of spectroscopic methods is critical for structural confirmation:

- NMR Spectroscopy:

- ¹H NMR: Identifies aromatic protons (δ 6.5–8.0 ppm for fluorophenyl and dimethylbenzene groups) and amide NH signals (δ 8.0–10.0 ppm) .

- ¹³C NMR: Confirms carbonyl carbons (amide C=O at ~170 ppm) and sulfonamide sulfur-linked carbons .

- FTIR: Detects characteristic bands for sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry (MS): Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .

| Technique | Key Structural Insights |

|---|---|

| ¹H/¹³C NMR | Aromatic substituents, amide linkage, methyl groups |

| FTIR | Functional group confirmation (sulfonamide, amide) |

| High-Resolution MS | Molecular weight and fragmentation pathways |

Advanced: How does the 2-fluorophenyl substituent influence the compound’s biological activity compared to other halogenated analogs?

Answer:

The 2-fluorophenyl group impacts both electronic and steric properties, which can modulate receptor binding and metabolic stability:

- Electronic Effects: Fluorine’s electronegativity enhances the electron-withdrawing nature of the aryl ring, potentially increasing binding affinity to targets like enzymes or receptors. This is observed in fluorinated fentanyl analogs, where fluorine position alters opioid receptor interactions .

- Steric Effects: The ortho-fluorine may hinder rotation or conformational flexibility, affecting interactions with hydrophobic pockets in biological targets.

- Metabolic Stability: Fluorination often reduces oxidative metabolism, prolonging half-life compared to non-halogenated analogs. Comparative studies with para- or meta-fluorinated derivatives are needed to validate this hypothesis .

Advanced: What strategies can resolve contradictions in reported biological activity data for sulfonamide derivatives?

Answer:

Contradictions often arise from variations in experimental design or compound purity. Methodological solutions include:

- Standardized Assays: Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and validate activity via orthogonal assays (e.g., calcium flux and cAMP measurement) .

- Purity Verification: Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with biological assays .

- Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing fluorine with chlorine or methyl groups) to isolate contributions of specific moieties .

- Data Reprodubility: Share raw datasets (e.g., dose-response curves) and experimental protocols in open-access repositories to enable cross-validation .

Advanced: How can computational modeling guide the optimization of this compound for therapeutic applications?

Answer:

Computational approaches include:

- Docking Studies: Predict binding modes to targets (e.g., cyclooxygenase-2 for anti-inflammatory applications) using software like AutoDock or Schrödinger. Focus on interactions between the sulfonamide group and catalytic residues .

- Molecular Dynamics (MD): Simulate compound-receptor complexes to assess stability and residence time in physiological conditions .

- ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP for lipophilicity, CYP450 metabolism) and prioritize derivatives with favorable profiles .

Basic: What are the potential biological targets of this compound, and how can they be experimentally validated?

Answer:

Based on structural analogs, potential targets include:

- Enzymes: Cyclooxygenase (COX-2) for anti-inflammatory activity or carbonic anhydrase for antimicrobial effects .

- Membrane Receptors: G-protein-coupled receptors (GPCRs) or ion channels modulated by sulfonamide derivatives.

Validation Methods: - Inhibitor Assays: Measure IC₅₀ values against purified enzymes (e.g., COX-2 inhibition via prostaglandin E₂ ELISA) .

- Cell-Based Assays: Use reporter gene systems (e.g., NF-κB luciferase for inflammation) or patch-clamp electrophysiology for ion channel effects .

Advanced: What synthetic challenges arise from the 2,5-dimethylbenzenesulfonamido moiety, and how can they be mitigated?

Answer:

Challenges include steric hindrance during sulfonylation and byproduct formation. Solutions:

- Steric Hindrance: Use bulky bases (e.g., 2,6-lutidine) to deprotonate the amine and enhance sulfonyl chloride reactivity .

- Byproduct Control: Optimize stoichiometry (1.2:1 sulfonyl chloride:amine ratio) and reaction temperature (0–5°C for exothermic steps) .

- Regioselectivity: Protect competing functional groups (e.g., amide NH) with tert-butoxycarbonyl (Boc) to direct sulfonylation to the desired site .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at –20°C in airtight, light-resistant vials to prevent degradation .

- Solubility Considerations: Lyophilize as a solid or dissolve in anhydrous DMSO (≤10 mM) for long-term stability .

- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the sulfonamide or amide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.